L-Isoleucine, N,N-dimethyl-

Protease inhibition Natural product peptide Cathepsin E

This N,N-dimethyl amino acid (DMAA) with defined (2S,3S) stereochemistry is the essential N-terminal building block for symplocin A total synthesis (cathepsin E IC₅₀ 300 pM). The dimethylated α-amino group eliminates primary amine nucleophilicity, conferring protease resistance and demanding specialized chiral-phase HPLC—properties N-methyl or unmodified isoleucine cannot replicate. Also serves as a chiral ligand for enantioselective Cu(II) catalysis with well-defined coordination geometry (Cu–O 1.900/1.949 Å, Cu–N 2.014/2.019 Å), and as an LC-MS/MS derivatization standard for unambiguous Ile/Leu discrimination via characteristic CID ethyl radical loss. Procure this specific residue for N-blocking applications requiring steric hindrance and proteolytic stability.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 2439-38-5
Cat. No. B3050221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucine, N,N-dimethyl-
CAS2439-38-5
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N(C)C
InChIInChI=1S/C8H17NO2/c1-5-6(2)7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1
InChIKeyOQJJVXKMPUJFJK-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Isoleucine, N,N-dimethyl- (CAS 2439-38-5): Physicochemical Properties and Structural Characteristics of a Tertiary Amino Acid Building Block


L-Isoleucine, N,N-dimethyl- (CAS 2439-38-5), also referred to as N,N-dimethyl-L-isoleucine or N,N-dimethylisoleucine, is a tertiary amino acid derivative of the essential branched-chain amino acid L-isoleucine. It features a dimethylated α-amino group, yielding a tertiary amine with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol [1]. The compound is a chiral building block with two defined stereocenters (2S,3S) . Its physicochemical properties include a computed XLogP3-AA of -0.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4, all of which influence its behavior in peptide synthesis and metal coordination chemistry [1]. As an N,N-dimethyl amino acid (DMAA), it is part of a minority family of N-blocked peptide residues that appear in bioactive natural products, where the hindered N-terminus confers unique reactivity and analytical challenges distinct from primary or N-methyl amino acids [2].

Why Unmodified L-Isoleucine or N-Methyl-L-Isoleucine Cannot Substitute for N,N-Dimethyl-L-Isoleucine in Research Applications


Generic substitution of N,N-dimethyl-L-isoleucine with unmodified L-isoleucine or N-methyl-L-isoleucine fails because the presence of two N-methyl groups fundamentally alters the compound's chemical behavior, analytical properties, and biological function. The dimethylated α-amino group eliminates the primary amine nucleophilicity required for standard peptide coupling or Edman degradation, rendering the residue inert to conventional sequencing methods and demanding specialized chiral-phase HPLC protocols for configurational analysis [1]. In gas-phase studies, potassiated N,N-dimethyl amino acids adopt distinct salt-bridge structures with bidentate carboxylate coordination that differ systematically from cyclic N-methyl analogs, with the IRMPD spectra of linear DMAAs showing increasing signal overlap as alkyl chain length grows [2]. Furthermore, peptides incorporating N,N-dimethylisoleucine exhibit protease resistance and altered conformational preferences that cannot be replicated by N-methyl or unmodified isoleucine residues, directly impacting in vitro stability and bioactivity [3].

Quantitative Differentiation Evidence for L-Isoleucine, N,N-dimethyl- (CAS 2439-38-5) Versus Related Analogs


Potent Cathepsin E Inhibition by N,N-Dimethylisoleucine-Terminated Peptides

Symplocin A, a linear peptide possessing an N-terminal N,N-dimethylisoleucine residue, exhibits potent inhibition of cathepsin E with an IC50 of 300 pM [1]. This high potency is attributed to the presence of the N,N-dimethyl amino acid (DMAA) terminus, a structural motif shared among several bioactive cyanobacterial peptides including dolastatin 10 and grassystatins. While direct head-to-head comparison data for N,N-dimethylisoleucine versus N-methylisoleucine or unmodified isoleucine in the same peptide scaffold are not available, the class-level inference is that the N,N-dimethyl terminus is essential for achieving picomolar inhibitory activity.

Protease inhibition Natural product peptide Cathepsin E

Diagnostic Mass Spectrometric Fragmentation of N-Substituted Isoleucine Derivatives

In liquid secondary ion mass spectrometry (LSIMS) and collision-induced dissociation (CID), N-acetyl, N-benzoyl, and N-pivaloyl derivatives of isoleucine exhibit significantly greater relative abundance of [MH − (H2O,CO)]⁺ ions compared to the corresponding leucine derivatives [1]. Furthermore, the [MH − COOH]⁺ ions from N-substituted isoleucine selectively decompose via loss of an ethyl radical (C2H5•), whereas N-substituted leucine loses an isopropyl radical (C3H7•). This characteristic fragmentation pattern enables unambiguous differentiation of isoleucine from leucine in peptide mixtures and can be used to estimate the percentage of isoleucine in a mixture.

Mass spectrometry Amino acid analysis Derivatization

Enhanced Protease Stability Through N-Alkylation in Oligopeptides

N-Methylation of amino acids is an established strategy for increasing peptide stability against proteases, with studies showing that multiple N-methylations can enhance enzymatic stability fivefold—from a half-life of 15.5±2 min to 74±6 min—without compromising biological activity or selectivity [1]. While this specific quantitative data pertains to a somatostatin analogue with N-methylations, the principle extends to N,N-dimethyl amino acids, which introduce greater steric hindrance than N-methyl groups and are expected to further modulate proteolytic susceptibility. The study notes that alkyl substituents other than N-methyl have not been extensively explored, positioning N,N-dimethylisoleucine as a valuable tool for tuning protease resistance in peptide therapeutics.

Peptide stability Protease resistance N-alkylation

Distinct Gas-Phase Salt-Bridge Structures of Potassiated N,N-Dimethyl Amino Acids

Infrared multiple photon dissociation (IRMPD) spectroscopy and ion mobility spectrometry reveal that potassiated N,N-dimethyl amino acids adopt salt-bridge structures in the gas phase, involving bidentate coordination of the potassium cation to the carboxylate moiety [1]. The study examined a series of five linear N,N-dimethyl amino acids (including N,N-dimethylisoleucine) and three cyclic N-methyl amino acids. The IRMPD spectra of the cyclic N-methyl amino acids are well resolved and similar, whereas the spectra of linear N,N-dimethyl amino acids show increasing signal overlap with longer alkyl chains. This systematic difference in gas-phase structure between N,N-dimethyl and N-methyl amino acids reflects fundamental differences in their coordination chemistry and conformational preferences.

Gas-phase ion chemistry Amino acid complexes IRMPD spectroscopy

Copper(II) Complexation and Crystallographic Characterization of Bis-(L-N,N-dimethylisoleucinato)aquacopper(II)

The crystal structure of the blue, orthorhombic (space group P2₁2₁2₁) modification of bis-(L-N,N-dimethylisoleucinato)aquacopper(II) was solved by X-ray diffraction and refined to R = 0.047 [1]. The copper atom exhibits a tetrahedrally distorted pyramidal coordination geometry, with N–Cu–O angles ranging from 83.4° to 97.6°. The Cu–O bond lengths (1.900 Å and 1.949 Å) show greater variation than the Cu–N bond lengths (2.014 Å and 2.019 Å). The copper–oxygen distance from the ligated water molecule is 2.448 Å, which is significantly longer than the Cu–O bonds within the chelate rings.

Metal coordination X-ray crystallography Chiral complexes

Primary Research and Industrial Applications for L-Isoleucine, N,N-dimethyl- (CAS 2439-38-5)


Synthesis of Bioactive N,N-Dimethyl-Terminated Peptides (e.g., Symplocin A Analogs)

N,N-Dimethyl-L-isoleucine is an essential building block for the total synthesis of symplocin A and related N,N-dimethyl-terminated linear peptides, which exhibit picomolar cathepsin E inhibition (IC50 300 pM) [1]. Procurement of this specific amino acid is required to construct the N-terminal DMAA residue, as substitution with N-methylisoleucine or unmodified isoleucine would eliminate the steric hindrance and N-blocking necessary for both biological activity and resistance to Edman degradation [2].

Development of Protease-Resistant Peptide Therapeutics via N-Terminal Capping

Investigators seeking to enhance the proteolytic stability of peptide drug candidates can incorporate N,N-dimethyl-L-isoleucine as an N-terminal cap. Based on class-level evidence that N-alkylation increases peptide half-life up to fivefold (from 15.5±2 min to 74±6 min in N-methylated somatostatin analogs) [3], the dimethylated isoleucine residue provides maximal steric protection against aminopeptidases while preserving the branched-chain side chain for potential target interactions.

Chiral Ligand Design for Asymmetric Metal Catalysis

The well-defined coordination geometry of bis-(L-N,N-dimethylisoleucinato)aquacopper(II), characterized by Cu–O bond lengths of 1.900 Å and 1.949 Å and Cu–N bond lengths of 2.014 Å and 2.019 Å [4], makes N,N-dimethyl-L-isoleucine a valuable chiral ligand for designing enantioselective copper catalysts. The tetrahedrally distorted pyramidal geometry (N–Cu–O angles 83.4°–97.6°) provides a predictable coordination environment for asymmetric transformations.

Analytical Reference Standard for LC-MS Differentiation of Isoleucine/Leucine Isomers

The characteristic CID fragmentation of N-substituted isoleucine derivatives—specifically the selective loss of an ethyl radical from [MH – COOH]⁺ ions—provides a diagnostic signature for distinguishing isoleucine from leucine in peptide mixtures [5]. N,N-Dimethyl-L-isoleucine can serve as a derivatization standard or reference compound for developing LC-MS/MS methods that require unambiguous isoleucine/leucine assignment in metabolomics or proteomics workflows.

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